Product packaging for Octacontane(Cat. No.:CAS No. 7667-88-1)

Octacontane

Cat. No.: B3057109
CAS No.: 7667-88-1
M. Wt: 1124.1 g/mol
InChI Key: OVINWRTYCHUVDD-UHFFFAOYSA-N
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Description

Octacontane is a saturated, ultra-long chain hydrocarbon belonging to the n-alkane homologous series, with the molecular formula C80H162 and a molar mass of 1124.1 g/mol . This compound serves as a critical model system in contemporary chemical research, particularly for studying the crystallization behavior and solid-state properties of polyethylene and other polymeric materials due to its extensive linear carbon chain . Furthermore, its distinct thermal properties make it a compound of interest for developing high-temperature thermal energy storage (TES) applications, where it can function as a phase change material (PCM) . In the broader context of hydrocarbon research, this compound represents the high molecular weight domain of n-alkanes, providing a vital data point for understanding the behavior of complex, long-chain systems that were historically challenging to analyze due to low volatility . The thermodynamic properties of this compound, including critical temperature and enthalpy, have been critically evaluated by institutions such as the National Institute of Standards and Technology (NIST) . This product is intended for research purposes as a chemical intermediate, a model compound, and in advanced material development. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C80H162 B3057109 Octacontane CAS No. 7667-88-1

Properties

IUPAC Name

octacontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H162/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-80H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVINWRTYCHUVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H162
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567427
Record name Octacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1124.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7667-88-1
Record name Octacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Purification Techniques for Octacontane Systems

Controlled Synthesis Strategies for Extended Aliphatic Hydrocarbon Chains

Synthesizing molecules with 80 carbon atoms in a linear, saturated chain requires precise control over bond formation and chain elongation. Several strategies can be employed, often involving the coupling of smaller molecular fragments or the modification of existing long-chain precursors.

Catalytic hydrogenation is a fundamental process for converting unsaturated hydrocarbons (alkenes and alkynes) into saturated alkanes openstax.orgunacademy.com. For the synthesis of long-chain alkanes like octacontane, this typically involves the hydrogenation of corresponding long-chain alkenes or alkynes. The process generally utilizes hydrogen gas in the presence of metal catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on inert materials like charcoal (Pd/C) to maximize surface area openstax.orgunacademy.comthieme-connect.deresearchgate.net.

The mechanism involves the dissociative adsorption of hydrogen onto the catalyst surface, followed by the adsorption of the unsaturated hydrocarbon. Hydrogen atoms are then sequentially transferred to the carbon atoms of the double or triple bond, saturating the molecule and forming the alkane unacademy.comthieme-connect.dewikipedia.org. This method is highly effective for producing saturated hydrocarbons with improved stability and storage properties compared to their unsaturated counterparts wikipedia.org. While direct synthesis of an 80-carbon alkene precursor might be complex, methods like olefin metathesis followed by hydrogenation could theoretically be employed for constructing such long chains thieme-connect.de.

Pyrolysis, or thermal cracking, involves the decomposition of larger molecules into smaller ones through the application of high temperatures in the absence of oxygen unacademy.comwikipedia.orgpnas.org. While often used to break down large hydrocarbons into more manageable fuel components like gasoline and olefins unacademy.comwikipedia.orgopenstax.orglibretexts.org, pyrolysis can also be a source of long-chain alkanes, particularly when applied to specific feedstocks like waste plastics or biomass openstax.orgresearchgate.net.

For instance, the pyrolysis of waste plastics or certain biomass fractions can yield a complex mixture of hydrocarbons, including long-chain alkanes openstax.orgresearchgate.net. The process involves the homolytic fission of carbon-carbon and carbon-hydrogen bonds at elevated temperatures (e.g., 750–900 °C) unacademy.comopenstax.org. In some biomass pyrolysis studies, long-chain alkanes ranging from C14 to C32 have been observed, with a distribution peaking between C17 and C30 researchgate.net. The presence of catalysts, such as nickel, and a hydrogen atmosphere can promote the formation of long, linear alkanes researchgate.net. However, achieving a specific chain length like this compound directly via pyrolysis is challenging, as it typically results in a distribution of products.

Industrial production of long-chain n-alkanes often relies on processes that can generate or isolate these molecules from petroleum fractions or through synthetic routes. The Fischer-Tropsch (FT) process, for example, converts synthesis gas (CO and H2) into a mixture of hydrocarbons, including a significant proportion of n-paraffins wikipedia.org. While the FT process is versatile, it generally produces a range of chain lengths, requiring further separation to isolate specific long-chain alkanes.

Another approach involves the oligomerization of shorter alkenes, such as ethylene, to build longer chains, followed by hydrogenation. However, achieving precise control over chain length to specifically produce this compound on an industrial scale through direct oligomerization is complex. More commonly, industrial efforts focus on producing mixtures of long-chain alkanes for applications like waxes and lubricants, which are then fractionated wikipedia.org. Methods like catalytic hydrocracking and isomerization are also employed in refining to modify alkane chain lengths and structures for fuel applications, but these are generally aimed at producing shorter, branched hydrocarbons mdpi.com.

More specialized synthetic methods, such as the coupling of medium-chain components or the modification of long-chain precursors like fatty acids, have been developed for synthesizing specific very long-chain alkanes, including those significantly longer than this compound wikipedia.orgrsc.org. These methods, while effective for laboratory-scale synthesis of specific lengths, may not be directly scalable for industrial production of this compound itself.

Precision Purification and Isolation Protocols for Ultra-Pure this compound

Obtaining this compound in a high state of purity is essential for its use in scientific studies, particularly those investigating its physical properties or its behavior as a model compound. Due to its high molecular weight and long chain, this compound exhibits low volatility and can be challenging to separate from closely related long-chain alkanes or impurities.

Chromatographic techniques are paramount for the purification of long-chain alkanes. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is particularly effective for separating molecules based on their size or hydrodynamic volume acs.orgwikipedia.orgwikipedia.org. In GPC, a sample is passed through a column packed with porous beads. Larger molecules, which cannot enter the pores, elute faster, while smaller molecules that can penetrate the pores are retained longer wikipedia.orgwikipedia.org.

For long-chain alkanes, GPC can separate them based on their chain length, making it a valuable tool for isolating specific n-alkanes from a mixture. The separation is reproducible and primarily based on the total alkyl chain length of nonpolar components acs.orgresearchgate.net. While GPC is widely used for polymer analysis, its application to separating complex hydrocarbon mixtures, including long-chain alkanes, is well-established acs.orgresearchgate.net. Other liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC), can also be employed, often utilizing specific stationary phases designed to interact with or separate molecules based on chain length or other properties masterorganicchemistry.com.

Recrystallization is a widely used purification technique that relies on the difference in solubility of a compound and its impurities in a chosen solvent at different temperatures masterorganicchemistry.comslideshare.netlibretexts.org. The principle is that an ideal solvent will dissolve the desired compound at high temperatures but exhibit significantly lower solubility at low temperatures, while impurities remain soluble or insoluble throughout the process.

For long-chain alkanes like this compound, selecting an appropriate solvent is critical. Solvents such as hexane (B92381), heptane, or mixtures thereof are often suitable for recrystallizing long-chain alkanes rochester.edukirsoplabs.co.uk. The process involves dissolving the impure this compound in a minimum amount of hot solvent, followed by slow cooling. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities that are more soluble will remain in the mother liquor, allowing them to be separated by filtration masterorganicchemistry.comslideshare.netlibretexts.org. Multiple recrystallization cycles may be necessary to achieve very high purity. While long chains can sometimes lead to "oiling out" rather than sharp crystallization, careful solvent selection and cooling rates can mitigate this issue rochester.edu.

Compound List

this compound (C80H162)

The provided outline covers the synthesis and purification of this compound. The following sections would typically detail its properties, applications, and other relevant scientific information.

Interfacial Phenomena and Surface Interactions of this compound

The behavior of this compound at interfaces and its interactions with surfaces are primarily governed by its long, nonpolar hydrocarbon chain and the resulting van der Waals forces. While direct experimental data on this compound's specific interfacial properties like surface tension is limited, its characteristics as a long-chain alkane allow for inferences based on general principles and studies of similar compounds.

Key Physical Properties of this compound:

PropertyValueUnitsNotes
Molecular FormulaC80H162-
Molecular Weight1124.142 g/mol
Melting Point (mp)112°C
Boiling Point (bp)672°CEstimated
Density0.833g/cm³
Flash Point790.756°C
Vapor Pressure0mmHgAt 25°C
Refractive Index1.465-
Enthalpy of Vaporization379.6 ± 3.8kJ/molBased on data from 638-691 K nist.gov

Supramolecular Organization and Interfacial Behavior:

As a long-chain alkane, this compound molecules tend to arrange themselves to maximize favorable intermolecular interactions, primarily van der Waals forces. This leads to a tendency for parallel packing of the extended molecular chains. Research on related long-chain alkanes, such as hexacontane (B1329453), has demonstrated the formation of organized lamellar structures when deposited on surfaces. In these structures, molecules align with their long axes perpendicular to the observed rows, creating a herringbone-like packing pattern that optimizes intermolecular contact . This ordered arrangement is influenced by substrate crystallography and interfacial interactions, with molecules showing preferential alignment with substrate lattice vectors, such as the zigzag direction on hexagonal boron nitride surfaces .

These lamellar structures exhibit stability and persistence across various deposition conditions and substrate types, highlighting the inherent tendency of long-chain alkanes to form ordered assemblies at interfaces . The ability of this compound to form such stable layers suggests potential applications in coatings or as components in composite materials, where controlled surface interactions are critical.

Phase Behavior at Interfaces:

This compound's utility in phase change materials (PCMs) is directly linked to its phase behavior. PCMs absorb or release heat during state changes, and this compound's long carbon chain contributes to higher thermal stability compared to shorter alkanes, making it suitable for higher-temperature applications . The precise control over crystallization processes, including nucleation and crystal growth, makes this compound a valuable model system for studying how phase transitions occur and how they are influenced by interfaces. For instance, the melting and solidification processes at interfaces can significantly impact heat transfer efficiency in PCM applications.

Characterization techniques such as X-ray diffraction (XRD) are vital for determining the crystallographic structure and understanding the molecular arrangement within these phases, while differential scanning calorimetry (DSC) can correlate thermal phase transitions with structural changes . These methods provide insights into how this compound's molecular packing dictates its macroscopic phase behavior, which in turn influences its performance at interfaces.

Surface Interactions and Adsorption:

The hydrophobic nature of this compound dictates its interactions with surfaces. It is expected to exhibit stronger interactions with nonpolar surfaces and to repel polar or aqueous phases. While specific adsorption studies for this compound are not widely reported, its behavior can be inferred from general alkane properties. The long hydrocarbon chain provides a large surface area for van der Waals interactions with suitable substrates. The formation of organized layers, as observed in hexacontane , suggests that this compound can form stable, ordered films on certain surfaces, which is crucial for applications requiring controlled surface properties, such as in lubrication or as protective coatings.

Compound Names Mentioned:

this compound

Hexacontane

Research Applications and Future Perspectives

Applications in Advanced Materials and Energy Storage

The physical properties of this compound, particularly its thermal behavior and molecular structure, lend themselves to specialized material applications.

Phase Change Materials (PCMs): this compound is employed in the development of PCMs for thermal energy storage . Its capacity to absorb and release heat during phase transitions makes it a candidate for applications requiring stable thermal regulation, especially in higher temperature ranges where its longer chain length provides enhanced thermal stability compared to shorter alkanes . Research into encapsulating PCMs like this compound in microcapsules for improved handling and performance is an ongoing area google.com.

Polymer Science Modeling: The extended, linear structure of this compound serves as a model for understanding the crystallization processes and solid-state properties of long-chain polymers, such as polyethylene (B3416737). This aids in the design and modification of polymeric materials .

Role in Environmental and Biological Research

While direct biological roles for this compound are not extensively documented, its presence and behavior in environmental systems are subjects of study.

Environmental Monitoring: Mid-length alkanes (C₁₀–C₄₀) are frequently analyzed in environmental monitoring due to their prevalence in fossil fuels and their use as indicators of pollution . While this compound is at the higher end of this range, studies on long-chain n-alkanes in sediments, aerosols, and other environmental matrices provide context for understanding the fate and transport of such compounds researchgate.netcopernicus.orgnih.gov.

Bioremediation Studies: The biodegradation of long-chain alkanes by microorganisms is a key aspect of environmental remediation. Bacteria capable of degrading alkanes, including those with intermediate and high molecular weights, are studied for their potential in cleaning up hydrocarbon-contaminated sites asm.orgresearchgate.net.

Evolution of Analytical Techniques and Research Scope

The research landscape for high molecular weight hydrocarbons has been significantly shaped by advancements in analytical chemistry.

Overcoming Volatility Limitations: Early research was hampered by the low volatility of compounds like this compound, limiting their analysis by conventional gas chromatography csic.es. The development of high-temperature GC, coupled with sensitive mass spectrometry techniques, has enabled the study of hydrocarbons with much longer carbon chains, extending into the C40+ range and beyond csic.esacs.org.

Expanding Research Domains: This analytical progress has broadened the scope of research, allowing for the investigation of high molecular weight hydrocarbons in diverse fields, including atmospheric chemistry, where they can act as tracers for specific emission sources researchgate.netcopernicus.org, and in geological studies, where they are components of crude oil and reservoir rocks csic.es.

Comparative Studies: Research often involves comparative studies of homologous series, such as n-alkanes, to establish structure-property relationships. For instance, studies have examined how chain length affects solubility in lipid bilayers nih.gov or nucleation kinetics in supersonic nozzles aip.org. These comparative analyses help in understanding the systematic changes in properties as molecular size increases, with this compound serving as an important data point at the extreme end of these series.

Future Perspectives

The continued exploration of ultra-long chain saturated hydrocarbons like this compound is expected to yield further insights into fundamental chemical principles and drive innovation in applied fields. As analytical capabilities advance, more precise characterization and quantification of these compounds in complex matrices will become possible. This will likely lead to new discoveries regarding their roles in natural processes, their potential as building blocks for novel materials, and their utility in advanced energy storage solutions. The development of more efficient and sustainable synthesis routes for these high molecular weight compounds will also be critical for their broader adoption in industrial applications.

Computational Chemistry and Theoretical Modeling of Octacontane Systems

Molecular Dynamics Simulations for Conformational and Phase Behavior Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational studies on large molecules like octacontane. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a dynamic view of molecular behavior. This technique is particularly well-suited for studying the complex conformational changes and phase transitions that characterize long-chain alkanes. Through MD simulations, researchers can investigate how this compound molecules fold, crystallize, and interact with their environment. nih.govfrontiersin.org

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. For ultra-long n-alkanes like this compound, the development and validation of accurate force fields are paramount. Popular biomolecular force fields such as AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Molecular Mechanics) have been extended and refined to better represent long-chain alkanes. wustl.eduneutron-sciences.org

These force fields typically include terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). The parameterization process involves fitting these terms to reproduce experimental data or high-level quantum mechanical calculations for smaller, representative molecules. wustl.eduuq.edu.au For instance, torsional parameters are often derived by fitting to energy profiles calculated with quantum methods. wustl.edu

A key challenge in force field development for long alkanes is accurately capturing the subtle balance between intramolecular and intermolecular forces that govern conformational preferences and crystal packing. The General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are examples of efforts to create robust parameters for a wide range of organic molecules, including long-chain alkanes. uq.edu.aursc.org The OPLS (Optimized Potentials for Liquid Simulations) force field, which was optimized to reproduce the properties of liquids, has also been adapted for alkanes. wustl.edunih.gov

Table 1: Comparison of Popular Force Fields for Alkane Simulations

Force FieldDevelopment PhilosophyKey Features
AMBER Originally developed for proteins and nucleic acids, with GAFF providing general parameters. uq.edu.auRelies on a restrained electrostatic potential (RESP) charge model. wustl.edu
CHARMM Developed for a wide range of biomolecules, with CGenFF for drug-like molecules. wustl.eduuq.edu.auEmploys neutral groups for charge parameterization to handle electrostatic cutoffs. wustl.edu
OPLS-AA Parameterized to reproduce experimental liquid properties like density and heat of vaporization. wustl.edunih.govAll-atom force field with a focus on condensed-phase simulations. wustl.edu
GROMOS Primarily parameterized to reproduce thermodynamic data in the condensed phase. gromacs.orgNot generally recommended for long alkanes and lipids. gromacs.org

MD simulations are particularly powerful for investigating the behavior of this compound in confined and nanoscale environments, which is relevant to its potential applications in nanotechnology and materials science. For example, simulations can model the adsorption and self-assembly of this compound on surfaces like graphite. These studies have revealed that the lattice mismatch between the alkane chain and the substrate can induce novel chiral adsorption conformations, a phenomenon supported by both MD and Density Functional Theory (DFT) calculations. kuleuven.be

In such confined geometries, the conformational freedom of the this compound chain is restricted, leading to unique structural and dynamic properties compared to the bulk state. Simulations can elucidate how factors like surface interactions and the degree of confinement influence the orientation, ordering, and phase transitions of this compound molecules.

Statistical Mechanics and Thermodynamic Modeling of Long-Chain Alkanes

Statistical mechanics provides the theoretical framework to connect the microscopic properties of individual molecules, obtained from simulations or QC calculations, to the macroscopic thermodynamic properties of the bulk material. For long-chain alkanes, this is essential for understanding and predicting phase behavior, heat capacities, and entropies. mdpi.comresearchgate.net

As the chain length of an alkane increases, the number of possible conformations grows exponentially, leading to higher absolute entropies. mdpi.com Thermodynamic models often employ group contribution methods, where the properties of a large molecule are estimated by summing the contributions of its constituent functional groups. acs.org However, for long and complex molecules, more sophisticated approaches are needed.

Recent advances include linear regression models based on second-order group contributions, which show excellent agreement with experimental data for alkanes. mdpi.comacs.org Other theoretical frameworks, such as the Statistical Associating Fluid Theory (SAFT), model molecules as chains of segments and can predict the phase equilibria of long-chain n-alkanes and their mixtures. rsc.org These models are crucial for engineering applications, such as in the design of phase-change materials for energy storage, where this compound's well-defined thermal properties are of interest.

Computational Methods for Entropy and Enthalpy Determination in Alkanes

The determination of thermodynamic properties such as entropy and enthalpy for alkanes through computational means is a cornerstone of modern chemical analysis. numberanalytics.com For a system, enthalpy (H) represents the total energy, including internal energy (E) and the energy related to pressure (p) and volume (V), expressed as H = E + pV. numberanalytics.com Entropy (S) is a measure of the system's disorder or randomness. numberanalytics.com

Computational tools can predict these properties with increasing accuracy. numberanalytics.com Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate thermodynamic properties for chemical reactions, including the combustion of alkanes. chemrxiv.org DFT functionals are categorized in a hierarchical structure known as Jacob's ladder, where ascending levels generally offer improved accuracy. chemrxiv.org Studies have shown a strong linear correlation between the number of carbon atoms in an alkane chain and the computed reaction enthalpy, with R-squared values approaching 1.00 across various DFT methods. chemrxiv.org This indicates that methods benchmarked on shorter alkanes can be reliably extrapolated to predict the properties of longer chains like this compound.

Table 1: Key Thermodynamic Properties in Computational Analysis

Property Symbol Description
Internal Energy E The total energy of a system, encompassing the kinetic energy of particles and the potential energy of interactions. numberanalytics.com
Enthalpy H A measure of the total energy of a system, defined as H = E + pV. numberanalytics.com
Entropy S A measure of the randomness or disorder within a system. numberanalytics.com

Group Contribution Methods for Thermochemical Property Prediction of Extended Hydrocarbons

The general formula for a first-order GC method can be expressed as: Property = Σᵢ NᵢCᵢ where Nᵢ is the number of times group i appears in the molecule and Cᵢ is the specific contribution of that group to the property. mdpi.com

Various GC methods have been developed, including the widely recognized Benson group additivity method, as well as models by Joback and Reid, and Constantinou and Gani. acs.org These methods have been used to predict properties such as the standard enthalpy of formation (ΔfH⁰) and standard entropy (S⁰). acs.org However, traditional first-order methods, which only consider primary groups like -CH₃, -CH₂, and -CH, can lack accuracy. acs.org To improve predictions, second-order GC methods have been introduced, which account for the interactions between a central atom and its neighboring groups, leading to predictions that can exceed chemical accuracy (defined as within 1 kcal/mol or 4.2 kJ/mol of experimental values). mdpi.comacs.org

Table 2: Example of First-Order Group Contributions for Alkane Enthalpy of Formation

Group Contribution (kJ/mol)
C-(H)₃(C) -42.17
C-(H)₂(C)₂ -20.67
C-(H)(C)₃ -7.87
C-(C)₄ 2.13

Note: These are representative values and can vary slightly between different GC schemes. The values illustrate the principle of additivity for calculating properties of molecules like this compound, which is primarily composed of C-(H)₂(C)₂ groups with two terminal C-(H)₃(C) groups.

Coarse-Grained Modeling for Multiscale Simulation of this compound Systems

To study large molecules like this compound and complex processes such as crystallization, fully atomistic simulations can be computationally prohibitive. Coarse-grained (CG) modeling addresses this limitation by reducing the number of degrees of freedom, allowing for simulations on significantly larger length and time scales. aip.orgaip.org

Development and Transferability of Coarse-Grained Models for n-Alkanes

The development of a CG model involves grouping multiple atoms into a single interaction site, or "bead." aip.org For n-alkanes, a common approach is to map a specific number of carbon atoms and their associated hydrogens into one bead. For example, a 3:1 mapping scheme represents three carbon atoms as a single bead. researchgate.net The interactions between these beads are described by a simplified force field, often using potentials like the Lennard-Jones or Mie potential. researchgate.net

The parameterization of these CG force fields can follow two main approaches:

Bottom-up: Parameters for bonded interactions (bonds, angles) are derived from detailed, all-atom or united-atom simulations. researchgate.net

Top-down: Parameters for non-bonded interactions are optimized to reproduce experimental macroscopic properties, such as liquid density, surface tension, or enthalpy of vaporization. researchgate.netacs.org

A key challenge in CG modeling is ensuring the transferability of the model, meaning its ability to accurately predict the properties of molecules and conditions not used in the initial parameterization. aip.org For n-alkanes, this involves testing whether a model developed for a specific chain length (e.g., decane) can accurately describe shorter or longer chains (e.g., hexane (B92381) or this compound). acs.orgaip.org Successful CG models for n-alkanes have demonstrated good chemical and thermodynamic transferability for alkanes of various chain lengths in the liquid phase. aip.org For instance, models have been developed that are transferable for alkanes ranging from pentane (B18724) to heptadecane (B57597) and have been extended to much longer chains like hexacontane (B1329453) (C₆₀H₁₂₂) and polyethylene (B3416737) models. researchgate.netacs.org

Table 3: Common Coarse-Graining Mapping Schemes for n-Alkanes

Mapping Scheme Description Example Molecule CG Representation
2:1 Two heavy atoms (and their hydrogens) are grouped into one bead. aip.org Hexane (C₆H₁₄) A chain of 3 beads.
3:1 Three heavy atoms (and their hydrogens) are grouped into one bead. researchgate.net Nonane (C₉H₂₀) A chain of 3 beads.

Simulation of Crystallization Processes in Complex Alkane Mixtures using Coarse-Grained Approaches

CG simulations are particularly well-suited for studying the crystallization of long-chain alkanes and their mixtures, a process that is fundamental to materials like paraffin (B1166041) waxes. researchgate.netdur.ac.uk Crystallization involves large-scale molecular rearrangements and ordering that occur over timescales often inaccessible to fully atomistic simulations. aip.org

Using CG models, researchers can simulate the entire crystallization process, from nucleation in the melt to the growth of ordered crystalline structures. aip.orgrsc.org These simulations provide molecular-level insights into how factors like chain length, polydispersity (a mix of different chain lengths), and cooling rate influence the final crystal morphology and properties. researchgate.net For example, simulations of binary mixtures of n-eicosane (B1172931) (C₂₀H₄₂) and n-triacontane (C₃₀H₆₂) have shown that the orientation of molecular chains (layered vs. random) has a significant impact on the thermal conductivity of the resulting solid. researchgate.net Furthermore, studies have demonstrated that a proper choice of cooling rate in simulations is critical, as excessively high rates can lead to an inaccurate description of the crystallization process and the resulting material properties. researchgate.net The ability of CG models to predict crystal growth and even identify potential new polymorphs (different crystal structures) makes them a powerful tool in materials science. rsc.org

Materials Science Research Involving Octacontane As a Model System

Octacontane as a Model System for Polymer Crystallization Processes (e.g., Polyethylene)

Ultralong alkanes, such as this compound, are widely recognized as appropriate model compounds for studying the crystallization behavior of polymers like polyethylene (B3416737) (PE) acs.org. The linear, saturated hydrocarbon chains of these alkanes share structural similarities with the repeating units in polyethylene. Research utilizing these model systems aims to elucidate the intricate mechanisms of polymer crystallization, including nucleation, crystal growth, and chain folding snu.ac.krmit.eduuc.eduwiley-vch.de. By examining the crystallization kinetics and morphology of long-chain alkanes, scientists can gain insights into the fine structural features and thermodynamic principles governing the formation of crystalline phases in polymers. While alkane crystals provide valuable insights, it is noted that their electronic states can differ from those in crystalline polyethylene, suggesting that they may not perfectly represent all aspects of PE crystallization researchgate.net. Nonetheless, the study of alkanes like this compound continues to be a cornerstone for understanding the fundamental physics of polymer crystallization.

Integration of this compound in Advanced Functional Materials Research

This compound's physical properties, particularly its ability to undergo phase transitions, position it as a significant component in the development of advanced functional materials.

This compound serves as a valuable component in Phase Change Materials (PCMs) due to its capacity to absorb and release substantial amounts of latent heat during solid-liquid phase transitions . Its long carbon chain contributes to a higher thermal stability compared to shorter-chain alkanes, making it suitable for applications requiring thermal energy storage.

To harness the thermal energy storage potential of this compound and similar long-chain alkanes, encapsulation techniques are employed. These methods aim to contain the material, prevent leakage, and enhance its durability over repeated thermal cycles. Microencapsulation, often using polymers like polymethyl methacrylate (B99206) (PMMA) or inorganic shells such as titanium dioxide (TiO₂) and silica (B1680970), is a common strategy researchgate.netmdpi.commdpi.com. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to characterize the thermal properties, melting points, latent heats, and thermal stability of these encapsulated PCMs researchgate.netcapes.gov.br. Studies involving encapsulated long-chain alkanes, such as octadecane (B175841) and octacosane (B166375), have demonstrated good thermal reliability and chemical stability, retaining a significant percentage of their initial latent heat after hundreds or even thousands of thermal cycles researchgate.netmdpi.commdpi.comnih.govnih.gov. This resilience is crucial for long-term performance in thermal energy storage systems.

The performance of this compound-based PCMs can be further optimized by integrating them into composite systems or binary mixtures. For instance, incorporating n-octadecane into graphene aerogels has shown a dramatic increase in thermal conductivity, alongside enhanced heat storage capacity nih.gov. Similarly, composites with mesoporous silica or fumed silica have demonstrated improved shape stability, higher latent heat storage, and controlled thermal conductivity mdpi.comnih.gov. These advancements highlight the potential for creating advanced thermal management materials by synergistically combining this compound with other functional components.

Long-chain alkanes, including this compound, play a critical role in the phenomenon of wax formation in hydrocarbon fuels, such as diesel nih.govlookchem.com. At lower temperatures, these long hydrocarbon chains can precipitate out of the fuel mixture, forming solid wax crystals. This crystallization process can impede fuel flow, leading to issues like filter plugging and reduced engine performance. Research in this area focuses on understanding the molecular-level mechanisms of wax crystallization within complex fuel mixtures. Studies aim to characterize the behavior of individual long-chain alkanes and their interactions with other fuel components to develop strategies for wax inhibition and to predict fuel behavior under cold conditions nih.govlookchem.com.

Data Tables

Table 1: Key Physical Properties of this compound

PropertyValueUnits
Molecular FormulaC₈₀H₁₆₂-
Molecular Weight1124.142 g/mol
CAS Number7667-88-1-
Melting Point112°C
Boiling Point672 (estimated) / 680.107°C
Density0.833g/cm³
Vapor Pressure0 (at 25°C)mmHg
LogP31.454-
XLogP342.9-
Rotatable Bond Count77-
Complexity903-

Table 2: Illustrative Thermal Performance of Encapsulated Long-Chain Alkanes in PCMs

PCM ComponentEncapsulation MaterialMelting Point (°C)Latent Heat (J/g)Thermal Cycling StabilityEnhancement (Example)
n-OctacosanePMMA50.686.4Good-
n-OctadecanePMMA50.686.4Good-
n-OctadecaneTiO₂ shell~40.654.6Good-
n-OctadecaneGBA aerogel~50.6208.3Negligible changeThermal conductivity increased by 738%
n-OctadecaneSiO₂ shell~160.86160.8698.16% retention after 100 cyclesThermal stability enhanced
n-OctadecaneFumed Silica26.76155.8GoodReduced thermal conductivity by 34%
n-OctadecaneMesoporous Silica~26.76135.6Excellent (1000 cycles)-

Compound List

this compound (C₈₀H₁₆₂)

Polyethylene (PE)

Octacosane (C₂₈H₅₈)

Octadecane (C₁₈H₃₈)

Polymethyl methacrylate (PMMA)

Titanium dioxide (TiO₂)

Silica (SiO₂)

Graphene aerogel (GBA)

Fumed Silica

Role in Wax Formation and Inhibition Studies for Hydrocarbon Fuels (e.g., Diesel)

Computational Investigations of Additive Effects on Crystallization Processes

Computational investigations play a vital role in understanding the intricate mechanisms of crystallization, particularly how external factors like additives influence these processes. While detailed computational studies focusing specifically on this compound in conjunction with various additives are not extensively documented in the readily available literature, the broader field of computational materials science frequently employs techniques such as molecular dynamics (MD) simulations to explore such phenomena in long-chain alkanes and related systems.

Research on similar long-chain alkanes, such as octadecane (C₁₈H₃₈), has demonstrated the efficacy of MD simulations in elucidating crystallization behavior, including nucleation and the influence of nucleation agents. mdpi.comdoaj.org These studies typically yield data on parameters like density, phase change temperatures, and enthalpy, and provide insights into molecular packing and crystal structure formation. mdpi.comdoaj.org

Furthermore, computational models, ranging from atomistic to coarse-grained levels, have been applied to investigate the crystallization of complex hydrocarbon mixtures, such as those found in diesel fuel, and the effects of additives. core.ac.uk These investigations have revealed that additives can impact crystallization by mechanisms such as partial co-crystallization with the host alkane chains, leading to altered lamellar structures and potentially softer crystal edges. core.ac.uk Such studies highlight the potential of computational methods to reveal how additives modify crystallization kinetics, morphology, and the resulting material properties for long-chain hydrocarbons. These principles are highly relevant for understanding how additives might influence the crystallization of this compound, although specific quantitative data for this compound with additives from such simulations is not yet widely reported.

Advanced Analytical Methodologies for Octacontane in Complex Organic Mixtures

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure, conformation, and purity of Octacontane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and assessing the purity of organic compounds like this compound. While direct 1H NMR spectra of very long alkanes can be complex due to extensive overlapping signals, advanced NMR techniques offer significant analytical capabilities. Correlation Spectroscopy (COSY) and other 2D NMR experiments are particularly useful for elucidating the connectivity of carbon atoms and identifying different types of alkanes within mixtures, including branched isomers nih.govresearchgate.net. By analyzing the relative intensities of cross-peaks and diagonal peaks in COSY spectra, researchers can determine the chain length of n-alkanes and quantify the presence of branched alkanes, such as 2-methyl alkanes, even within complex hydrocarbon matrices nih.gov. Furthermore, NMR is instrumental in understanding the conformational behavior of alkane chains, observing changes in gauche and trans conformations, which can be influenced by the surrounding environment or phase researchgate.netnih.gov. The characterization of waxes, which often contain long-chain alkanes, frequently utilizes 13C NMR to distinguish between linear and branched structures researchgate.net.

Mass Spectrometry (MS) for Molecular Fingerprinting and Composition Analysis of Complex Mixtures

Mass Spectrometry (MS) is crucial for determining the molecular weight and identifying this compound and other components in complex mixtures. Linear alkanes exhibit characteristic fragmentation patterns under electron ionization (EI) or chemical ionization (CI) conditions. These patterns arise from the cleavage of carbon-carbon bonds, predominantly occurring away from the end of the chain to form stable carbocations. This results in a series of fragment ions with mass differences of 14 atomic mass units (amu), corresponding to the loss of methylene (B1212753) (CH2) groups ntu.edu.sg. The molecular ion (M+) or protonated molecule ([M+H]+) provides the molecular weight, while the series of fragment ions, often referred to as "alpha-cleavage" fragments, act as a fingerprint for molecular identification ntu.edu.sgdtic.mil.

For the analysis of very long-chain hydrocarbons, such as this compound (C80H162), techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) have been employed, demonstrating increasing sensitivity for larger alkanes copernicus.orgresearchgate.net. PTR-MS utilizes proton transfer reactions, forming fragment ions like CnH2n+1, which are characteristic of alkanes copernicus.orgresearchgate.net. Advanced MS techniques, including laser desorption/ionization (LDI and Ag-LDI) and Direct Analysis in Real Time (DART) MS, are also valuable for analyzing hydrocarbons exceeding approximately 40 carbon atoms, which may not be efficiently detected by conventional gas chromatography-mass spectrometry (GC/MS) nih.gov. GC-MS, often coupled with GC-FID, is a standard method for identifying and quantifying alkanes, relying on distinctive fragmentation patterns for confirmation dtic.miltandfonline.comfrontiersin.org.

Infrared and Raman Spectroscopy for Vibrational Analysis and Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups and molecular structure.

Infrared (IR) Spectroscopy: For alkanes, IR spectroscopy is characterized by specific absorption bands related to C-H stretching and bending vibrations. Key absorptions include:

C–H stretching: Strong bands typically observed in the region of 3000–2850 cm-1, arising from both asymmetric and symmetric stretching of methylene (CH2) and methyl (CH3) groups libretexts.orglibretexts.orgorgchemboulder.comuobabylon.edu.iq.

C–H bending (scissoring): A band around 1470–1450 cm-1 libretexts.orglibretexts.orgorgchemboulder.comuobabylon.edu.iq.

C–H bending (methyl rock): Bands around 1370–1350 cm-1 libretexts.orglibretexts.orgorgchemboulder.comuobabylon.edu.iq.

Long-chain methyl rock: A characteristic band observed between 725–720 cm-1, which is particularly indicative of long-chain alkanes due to the collective rocking motion of terminal methyl groups libretexts.orglibretexts.orgorgchemboulder.comuobabylon.edu.iqechemi.com. Fourier-transform infrared (FTIR) spectroscopy is specifically noted for its utility in determining molecular conformation and identifying CH2/CH3 vibrational modes .

Raman Spectroscopy: Raman spectroscopy complements IR by analyzing different vibrational modes. It is particularly useful for studying phase transitions and conformational changes in long-chain alkanes. Researchers have used Raman spectroscopy to investigate the melting and freezing processes of n-alkanes, identifying intermediate phases such as rotator phases that occur between the solid and liquid states rsc.orgnih.gov. The longitudinal acoustic mode (LAM) and disorder LAM (D-LAM) bands in Raman spectra are sensitive to chain length and conformation researchgate.net. Furthermore, Raman spectroscopy can detect changes in the relative populations of gauche and trans conformers within alkane chains, providing insights into molecular dynamics and interactions, such as the solubility of water in n-octacosane nih.gov. The symmetric C–C stretching mode, typically found in the 1100–1200 cm-1 region, can also help distinguish between extended and branched chain conformations mdpi.com.

Table 1: Characteristic IR Absorption Bands for Alkanes

Vibration TypeWavenumber (cm-1)Description
C–H Stretch3000–2850Asymmetric and symmetric stretching of CH2 and CH3 groups
C–H Bend (Scissoring)1470–1450Bending vibration of CH2 groups
C–H Bend (Methyl Rock)1370–1350Rocking vibration of methyl (CH3) groups
C–H Bend (Long Chain Rock)725–720Characteristic rocking of terminal methyl groups in long-chain alkanes

High-Resolution Chromatographic Techniques for Mixture Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and quantifying its presence.

Gas Chromatography with Advanced Detection (e.g., Flame Ionization Detection)

Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) is a widely used and highly effective technique for the analysis of long-chain alkanes, including this compound. GC separates compounds based on their boiling points and interactions with the stationary phase of the column. The FID detector is a universal detector for organic compounds, highly sensitive to carbon-containing molecules. It operates by combusting the eluted analytes in a hydrogen-air flame, producing ions that generate an electrical signal proportional to the mass of carbon ntu.edu.sg.

GC-FID is routinely employed for:

Purity Assessment: It is used to verify the purity of synthesized this compound, with purities exceeding 98% being achievable and verifiable .

Quantification: Long-chain alkanes are quantified using GC-FID, often with the use of internal standards, which themselves can be other long-chain alkanes springernature.com. The detector's mass-sensitive nature allows for accurate quantification based on the carbon content of the analyte ntu.edu.sg.

Mixture Analysis: GC-FID, frequently coupled with GC-Mass Spectrometry (GC-MS), allows for both the identification and quantification of individual alkanes within complex mixtures, such as those found in petroleum products, waxes, or biological samples tandfonline.comfrontiersin.org. It can resolve and detect alkanes over a wide range of chain lengths, from C15 to C36 and beyond tandfonline.com.

Table 2: Applications of GC-FID in Alkane Analysis

Application AreaTypical AnalytesDetection PrincipleKey Advantages
Purity VerificationThis compound, other long-chain alkanesSeparation by boiling point, universal carbon detectionHigh sensitivity, quantitative accuracy
QuantificationLong-chain alkanes, waxesMass-sensitive detection of carbon atomsReliable for complex mixtures, internal standard use
Mixture Composition AnalysisHydrocarbons, lipids, waxesSeparation and detection of individual componentsIdentification (with MS) and quantification

Quantitative Analysis and Methodological Validation for this compound Studies

The precise determination of this compound requires a suite of advanced analytical techniques, coupled with thorough validation protocols. These protocols are essential for establishing confidence in the generated data, particularly when dealing with low concentrations or complex matrices.

Standardized Calibration Procedures and Reference Materials for Analytical Accuracy

Accurate quantification of this compound relies heavily on standardized calibration procedures and the use of appropriate reference materials. Gas Chromatography with Flame Ionization Detection (GC-FID) is a primary technique for analyzing alkanes, including this compound redalyc.orgfilab.frresearchgate.netscielo.org.cocopernicus.orgresearchgate.netmdpi.comresearchgate.net.

Calibration Standards: Calibration curves are generated using certified reference materials (CRMs) or well-characterized standards of this compound or other long-chain n-alkanes ucdavis.edualfa-chemistry.comcancer.govindiana.edu. These standards are crucial for establishing a quantitative relationship between the detector response and the analyte concentration. The preparation of these standards involves precise weighing and dissolution in suitable solvents, often hexane (B92381), under controlled conditions to ensure purity and accurate concentration cancer.govindiana.edu. Traceability of these standards to national or international metrological bodies, such as NIST, is vital for ensuring measurement comparability scielo.org.coresearchgate.netresearchgate.net.

Internal Standards: The use of internal standards, such as deuterated alkanes (e.g., n-C24D50) or other known alkanes (e.g., n-C20), can improve accuracy by compensating for variations in sample injection volume, detector response, and potential analyte loss during sample preparation researchgate.netmdpi.comucdavis.eduresearchgate.net.

Method Validation Parameters: Standardized calibration procedures are integral to method validation, which typically includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), repeatability, reproducibility, and accuracy redalyc.orgresearchgate.netscielo.org.cojppres.com. For instance, a GC-FID method for light hydrocarbons (C2-C4) was validated according to ISO/IEC 17025, demonstrating good linearity (R² ≥ 0.999) and high repeatability (RSD < 1.0%) redalyc.orgscielo.org.co. Similar validation principles apply to long-chain alkanes, with linearity ranges and LOD/LOQ values determined experimentally for this compound researchgate.netjppres.com.

Statistical Approaches for Data Interpretation (e.g., Principal Component Analysis, ANOVA)

Interpreting the complex data generated from alkane analyses often requires sophisticated statistical tools. These methods help in identifying patterns, distinguishing sources, and assessing the variability within datasets.

Principal Component Analysis (PCA): PCA is widely used for "fingerprinting" complex organic mixtures, including hydrocarbon analysis mdpi.comtandfonline.comtandfonline.comnih.govrsc.orgnih.govpsu.edursc.orgmdpi.comuva.nl. By reducing the dimensionality of the data, PCA can identify major sources of variation in n-alkane profiles, aiding in the differentiation of oil types or environmental inputs mdpi.comtandfonline.comtandfonline.comnih.govrsc.orgnih.govpsu.edursc.orgmdpi.com. For example, PCA has been applied to excitation-emission matrix (EEM) fluorescence data of petroleum products to classify different classes of oils based on their aromatic hydrocarbon composition rsc.orgnih.gov. In alkane analysis, PCA can reveal patterns related to the origin and weathering state of samples tandfonline.comrsc.org.

Analysis of Variance (ANOVA): ANOVA is a statistical method used to determine if there are significant differences between the means of two or more groups. In analytical chemistry, ANOVA is employed to assess the variability in measurements obtained from different laboratories or under different experimental conditions during method validation redalyc.orgscielo.org.co. For instance, it can be used to evaluate if there are statistically significant differences in alkane concentrations measured by different methods or by different analysts.

Data Normalization: Before applying statistical methods like PCA, data often requires normalization to account for variations in sample loading or detector response. Techniques such as standardization to total alkane concentration (CONw) to obtain relative abundance, or more complex methods like Probabilistic Quotient Normalization (PQN) or constant sum (CS) normalization, are used to improve the robustness of statistical analyses copernicus.orgresearchgate.netresearchgate.net.

Interlaboratory Studies and Measurement Uncertainty Assessment in Alkane Characterization

Ensuring the reliability and comparability of analytical results across different laboratories is paramount. Interlaboratory studies and rigorous measurement uncertainty assessments are key components of this process.

Interlaboratory Studies: Proficiency testing (PT) schemes and interlaboratory comparisons (ILCs) are designed to evaluate and improve the performance of laboratories hsl.gov.uknpl.co.ukpops.intacs.orgumweltbundesamt.attestveritas.combipea.orgscielo.brnorman-network.net. These studies involve distributing characterized samples to multiple laboratories, which then analyze them using their routine methods. The results are compiled and statistically analyzed to assess laboratory performance against established criteria. For example, interlaboratory studies have been conducted for chlorinated n-alkanes in environmental matrices, revealing significant variability between laboratories, highlighting the need for standardized methods and robust validation pops.intnorman-network.net. Similarly, studies on trace-level hydrocarbons in mussels have been performed to compare laboratory results acs.org.

Measurement Uncertainty Assessment: Measurement uncertainty quantifies the doubt associated with a measurement result. It is a critical aspect of method validation, providing an estimate of the range within which the true value is likely to lie redalyc.orgresearchgate.netresearchgate.netoealabs.com. For instance, a validated method for total petroleum hydrocarbons in soil reported an expanded relative uncertainty of 17.2% researchgate.net. ISO standards, such as ISO/IEC 17025, mandate the assessment and reporting of measurement uncertainty for accredited testing laboratories redalyc.orgresearchgate.netoealabs.com. The traceability of measurements to SI units or recognized reference materials is fundamental to uncertainty evaluation researchgate.netresearchgate.net.

Future Directions and Emerging Research Avenues for Octacontane Studies

Integration of Multiscale Modeling and Advanced Experimental Approaches

The comprehensive understanding of octacontane's behavior, from the molecular to the macroscopic level, necessitates a synergistic approach that combines computational modeling with sophisticated experimental validation. Multiscale modeling, which bridges different length and time scales, is a powerful tool for predicting the material properties and performance of systems involving long-chain alkanes. fiveable.me This computational strategy includes atomistic simulations like molecular dynamics and density functional theory, as well as continuum models such as finite element analysis. fiveable.me

Future research will increasingly rely on these models to simulate the complex processes of crystallization, phase transitions, and self-assembly in which this compound participates. For instance, modeling can provide insights into the nucleation and growth mechanisms of this compound crystals, which is crucial for its application as a model system for polymer crystallization, particularly for polyethylene (B3416737). Such simulations are vital for designing materials with tailored thermal and mechanical properties.

Advanced experimental techniques are paramount for validating and refining these computational models. High-resolution imaging techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) can provide detailed insights into the microstructure and nanostructure of this compound-based materials. fiveable.me Spectroscopic methods will also play a crucial role in characterizing the molecular structure and interactions of this compound in various systems. The integration of these experimental observations with multiscale modeling will enable a more accurate and predictive understanding of this compound's behavior.

Exploration of this compound in Novel Material Systems and Advanced Engineering Applications

The unique physical properties of this compound, particularly its thermal behavior, make it a promising candidate for inclusion in novel material systems and advanced engineering applications. A significant area of interest is its use in phase change materials (PCMs) for thermal energy storage. Due to its long carbon chain, this compound exhibits high thermal stability and can absorb and release substantial amounts of latent heat during its solid-liquid phase transitions, making it suitable for high-temperature thermal energy storage applications.

The development of novel material systems will likely focus on creating composites and nano-encapsulated forms of this compound to enhance its thermal conductivity and prevent leakage in its molten state. These advanced PCMs could find applications in solar energy storage, smart textiles, and thermal management of electronic devices.

Beyond thermal management, the linear and well-defined structure of this compound makes it an ideal model compound for studying the crystallization behavior of polymers like polyethylene. Research in this area can lead to improved control over the crystallization process of industrial polymers, resulting in materials with enhanced mechanical strength and durability. Furthermore, the exploration of this compound in self-assembling monolayers and nanoscale devices is an emerging field with potential applications in electronics and surface engineering.

Application AreaPotential Role of this compoundKey Properties Leveraged
Thermal Energy Storage Active component in Phase Change Materials (PCMs).High latent heat of fusion, thermal stability.
Polymer Science Model system for studying polymer crystallization.Linear chain structure, similar to polyethylene repeating units.
Advanced Materials Component in nanostructured composites and hybrid materials.Controlled phase transitions, self-assembly properties.
Surface Engineering Formation of self-assembled monolayers.Well-defined molecular length and structure.

Addressing Analytical Challenges in Ultra-Trace Detection and Characterization of Long-Chain Hydrocarbons

The detection and characterization of very long-chain hydrocarbons like this compound at ultra-trace levels present significant analytical challenges. researchgate.net Traditional methods such as gas chromatography-mass spectrometry (GC-MS), which are highly effective for shorter-chain alkanes, face limitations when analyzing compounds with more than 40 carbon atoms due to their low volatility and high boiling points. mdpi.comnih.gov These high molecular weight compounds may not be efficiently vaporized or separated on a standard capillary column, leading to their underrepresentation or complete omission in analyses. mdpi.com

To overcome these limitations, researchers are turning to more advanced analytical techniques. Silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) has emerged as a promising method for detecting very long-chain hydrocarbons, with studies successfully identifying compounds up to C58 in insect cuticular waxes. mdpi.com This technique avoids the need for vaporization, allowing for the direct analysis of high molecular weight compounds. mdpi.com Other innovative approaches include comprehensive two-dimensional gas chromatography (GC×GC) with enhanced resolution and the use of high-temperature GC. researchgate.netsemanticscholar.org

Future research in this area will focus on the development and refinement of these and other novel analytical methods. The goal is to achieve reliable and sensitive detection of this compound and other long-chain hydrocarbons in complex matrices, which is crucial for applications ranging from environmental monitoring to biomedical research.

Analytical TechniqueAdvantages for Long-Chain HydrocarbonsLimitations of Traditional Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Reliable for shorter-chain alkanes.Limited by the volatility of compounds with >C40. mdpi.comnih.gov
Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS) Enables detection of very long-chain hydrocarbons (up to C58). mdpi.comMay not provide detailed structural isomer information. mdpi.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Increased resolution and peak capacity for complex mixtures. semanticscholar.orgRequires advanced instrumentation and data analysis.
High-Temperature Gas Chromatography (HT-GC) Allows for the analysis of less volatile compounds. researchgate.netRequires specialized columns and injectors. researchgate.net

Potential Role in Astrobiological Research and Extraterrestrial Organic Matter Analysis

The study of extraterrestrial organic matter is a cornerstone of astrobiological research, providing clues to the origins of life and the chemical evolution of the solar system. elementsmagazine.org Organic compounds, including a variety of hydrocarbons, have been identified in meteorites and are thought to be present on celestial bodies like Saturn's moon, Titan. nasa.govnasa.gov While the direct detection of this compound on other worlds has not yet been reported, the presence of complex organic molecules in these environments suggests that long-chain alkanes could be components of this extraterrestrial organic inventory.

Future astrobiological missions and laboratory analyses of extraterrestrial samples will require advanced analytical techniques capable of detecting and identifying a wide range of organic compounds, including high molecular weight hydrocarbons. The development of in-situ analytical instruments for space missions that can characterize complex organic matter is a key area of research. u-pec.fr

The potential presence of this compound or similar long-chain alkanes in extraterrestrial environments has several implications for astrobiology. These molecules could serve as biomarkers, indicating past or present biological activity, or they could be components of abiotic organic synthesis pathways. researchgate.net Understanding the formation and distribution of such molecules in the cosmos will provide valuable insights into the prebiotic chemistry that may have led to the emergence of life on Earth and could inform the search for life elsewhere in the universe. nih.gov The analysis of organic matter in meteorites, for instance, has revealed a diverse array of compounds that could have been delivered to the early Earth. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity octacontane (C₈₀H₁₆₂) in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of alkenes or controlled pyrolysis of longer-chain hydrocarbons. Purity (>98%) is verified via gas chromatography (GC) with flame ionization detection, calibrated against certified reference materials. Ensure inert atmospheres (e.g., argon) to prevent oxidation. Post-synthesis, recrystallization in non-polar solvents (e.g., hexane) minimizes impurities .

Q. How can researchers characterize the crystallographic structure of this compound?

  • Methodological Answer : Use X-ray diffraction (XRD) for single-crystal analysis or powder XRD for polycrystalline samples. Pair with differential scanning calorimetry (DSC) to correlate thermal phase transitions (e.g., melting points) with structural changes. For molecular conformation, employ Fourier-transform infrared spectroscopy (FTIR) to identify CH₂/CH₃ vibrational modes .

Q. What experimental designs are optimal for studying this compound’s thermal stability?

  • Methodological Answer : Design thermogravimetric analysis (TGA) experiments under varying heating rates (5–20°C/min) in nitrogen atmospheres. Compare decomposition profiles with kinetic models (e.g., Flynn-Wall-Ozawa) to derive activation energies. Replicate trials to assess reproducibility, and validate using control samples like hexatriacontane (C₃₆H₇₄) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic properties of this compound (e.g., enthalpy of fusion)?

  • Methodological Answer : Conduct meta-analyses of published data, noting measurement conditions (e.g., purity, heating rates). Perform controlled DSC experiments with standardized calibration (e.g., indium reference). Apply statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with computational methods like density functional theory (DFT) for theoretical enthalpy values .

Q. What computational strategies are effective for modeling this compound’s phase behavior in constrained environments (e.g., nanoscale matrices)?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) tailored for long-chain alkanes. Validate simulations against experimental XRD or neutron scattering data. For interfacial behavior, apply Monte Carlo methods to model adsorption isotherms on substrates like silica .

Q. How can researchers design experiments to investigate this compound’s role as a phase-change material (PCM) in energy storage?

  • Methodological Answer : Optimize encapsulation methods (e.g., microencapsulation in polymer shells) to test thermal cycling stability. Measure latent heat capacity via DSC and cycle durability over 100+ heating/cooling phases. Compare with binary mixtures (e.g., this compound + graphene oxide) to assess enhancement effects. Document degradation mechanisms using SEM/EDS post-cycling .

Q. What methodologies address discrepancies in this compound’s solubility parameters across different solvent systems?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) to systematically test solvents (e.g., toluene, chloroform). Measure solubility via UV-Vis spectroscopy or gravimetric analysis. Apply Hansen Solubility Sphere (HSS) models to predict compatibility. Reconcile outliers by accounting for solvent polarity and alkyl chain interactions .

Data Analysis & Reproducibility

Q. How should researchers statistically validate this compound’s spectroscopic data when comparing results across labs?

  • Methodological Answer : Normalize spectra using internal standards (e.g., tetramethylsilane for NMR). Apply multivariate analysis (e.g., PCA) to identify batch effects. Share raw data in repositories (e.g., Zenodo) with metadata on instrument settings. Cross-check with interlaboratory studies to quantify measurement uncertainty .

Q. What frameworks ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data documentation. Publish detailed protocols via platforms like *Protocols.io *, including step-by-step videos for critical steps (e.g., inert handling). Use blockchain-enabled lab notebooks for timestamped, tamper-proof records .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.